molecular formula C20H43NO2 B101035 N-Hexadecyl diethanolamine CAS No. 18924-67-9

N-Hexadecyl diethanolamine

Cat. No.: B101035
CAS No.: 18924-67-9
M. Wt: 329.6 g/mol
InChI Key: MJWIPTSHMLSLFE-UHFFFAOYSA-N
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Description

N-Hexadecyl diethanolamine is an organic compound with the molecular formula C20H43NO2. It is also known by other names such as Ethanol, 2,2’- (hexadecylimino)bis-, and 2- [hexadecyl (2-hydroxyethyl)amino]ethanol . This compound is characterized by its long alkyl chain and diethanolamine moiety, making it a versatile molecule in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hexadecyl diethanolamine can be synthesized through the reaction of hexadecylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{C}{16}\text{H}{33}\text{NH}_2 + 2 \text{C}2\text{H}4\text{O} \rightarrow \text{C}{16}\text{H}{33}\text{N}(\text{C}_2\text{H}_4\text{OH})_2 ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where hexadecylamine and ethylene oxide are reacted under specific temperature and pressure conditions. The reaction mixture is then purified through distillation and other separation techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-Hexadecyl diethanolamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives.

    Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

    Esterification: Carboxylic acids or their derivatives, along with catalysts like sulfuric acid, are used.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Substitution: Formation of amides or other substituted products.

    Esterification: Formation of esters

Scientific Research Applications

N-Hexadecyl diethanolamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-Methylethanolamine
  • Dimethylethanolamine
  • Diethylethanolamine
  • N, N-Diisopropylaminoethanol
  • Methyl diethanolamine
  • Triethanolamine

Comparison: N-Hexadecyl diethanolamine is unique due to its long alkyl chain, which imparts distinct amphiphilic properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surfactant properties and membrane interactions .

Properties

IUPAC Name

2-[hexadecyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19-22)18-20-23/h22-23H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWIPTSHMLSLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074261
Record name N-Hexadecyl diethanolamine
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Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18924-67-9, 68603-40-7
Record name 2,2′-(Hexadecylimino)bis[ethanol]
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Record name Palmityldiethanolamine
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Record name Amides, C16-18, N,N-bis(hydroxyethyl)
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Record name Amides, C16-18, N,N-bis(hydroxyethyl)
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Record name N-Hexadecyl diethanolamine
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Record name Amides, C16-18, N,N-bis(hydroxyethyl)
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Record name 2,2'-(hexadecylimino)bisethanol
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Record name PALMITYLDIETHANOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the molecular characteristics of N-Hexadecyl diethanolamine and how is it synthesized?

A1: this compound is synthesized in a two-step process. [] The first step involves reacting diethanolamine with ortho-boric acid to produce diethanolamine borate. This intermediate then reacts with 1-hexadecyl bromide in anhydrous ethanol, using sodium carbonate as a catalyst, to yield this compound borate. While the exact molecular formula and weight of this compound itself are not provided in the research, the final product, this compound borate, was characterized using Infrared spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. []

Q2: How does this compound behave in mixtures with other surfactants?

A2: Research indicates that this compound borate exhibits interesting interactions with other surfactants. When blended with either linear alkylbenzene sulfonate (LAS) or cetyltrimethylammonium bromide (CTAB), it forms mixed micelle systems. The molecular interaction parameter (β~M) within the micelle, which provides insights into the interactions between surfactant molecules, was determined to be -6.20 for the this compound borate/LAS blend and -3.66 for the this compound borate/CTAB blend. These negative β~M values suggest synergistic interactions between the surfactants in the mixed micelles. [] Further research on these blend systems could explore their potential applications in areas like detergency, emulsification, and enhanced oil recovery.

Q3: Are there other applications of this compound derivatives?

A3: Indeed, research shows that modifying the structure of this compound can lead to materials with tunable liquid-crystalline properties. [] For example, reacting this compound with succinic acid anhydride produces a polyester that exhibits a smectic B (SmB) liquid crystalline phase. Interestingly, the transition temperature of this material can be tuned by protonating the amino groups with hydrochloric acid (HCl). This protonation leads to the formation of polyester hydrochlorides, and increasing the degree of protonation elevates the liquid crystal isotropization temperature. [] This tunability makes these materials attractive for applications in areas like displays, sensors, and controlled drug delivery.

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